REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][C:4]1[CH:5]=[N:6][CH:7]=[CH:8][CH:9]=1.I[C:11]1[CH:12]=[C:13]([CH:21]=[CH:22][CH:23]=1)[C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15].CC(C)([O-])C.[Na+].F[B-](F)(F)F.C([PH+](C(C)(C)C)C(C)(C)C)(C)(C)C>C1(C)C=CC=CC=1>[N:6]1[CH:7]=[CH:8][CH:9]=[C:4]([CH2:3][CH2:2][NH:1][C:11]2[CH:12]=[C:13]([CH:21]=[CH:22][CH:23]=2)[C:14]([O:16][C:17]([CH3:19])([CH3:20])[CH3:18])=[O:15])[CH:5]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
244 mg
|
Type
|
reactant
|
Smiles
|
NCCC=1C=NC=CC1
|
Name
|
|
Quantity
|
604 mg
|
Type
|
reactant
|
Smiles
|
IC=1C=C(C(=O)OC(C)(C)C)C=CC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[Na+]
|
Name
|
|
Quantity
|
30 mg
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.C(C)(C)(C)[PH+](C(C)(C)C)C(C)(C)C
|
Name
|
tris(dibenzylidineacetone)dipalladium(0)
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered through celite
|
Type
|
WASH
|
Details
|
The celite was washed with 3×5 mL of toluene
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)CCNC=1C=C(C(=O)OC(C)(C)C)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 103 mg | |
YIELD: PERCENTYIELD | 17% | |
YIELD: CALCULATEDPERCENTYIELD | 17.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |